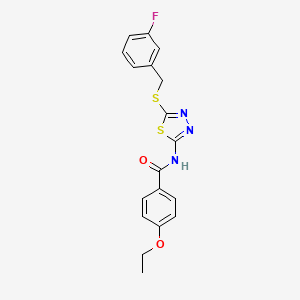

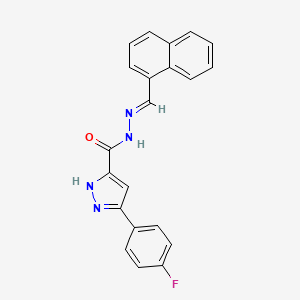

![molecular formula C21H28N4O5S B2377539 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-25-7](/img/structure/B2377539.png)

8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned contains an indole moiety, which suggests it might also possess some of these properties.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely, but they all contain the indole nucleus, which is a benzopyrrole . This consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Indole itself is a crystalline, colorless substance with a specific odor .科学的研究の応用

Antimicrobial and Detoxification Applications

A study focused on the development of an N-halamine precursor similar in structure to the compound , which was synthesized and bonded onto cotton fabrics. This research aimed at creating materials with antimicrobial properties and the ability to detoxify harmful substances. The treated fabrics showed significant biocidal efficacy against common pathogens like Staphylococcus aureus and Escherichia coli O157:H7, indicating the potential of such compounds in creating antimicrobial surfaces and materials for health and safety applications (Ren et al., 2009).

Structural and Synthetic Studies

Research into the structural aspects and synthetic pathways of compounds related to the one has led to the development of new methodologies and understanding of their chemical properties. One study detailed the synthesis of Diels-Alder adducts from a similar compound, exploring the diastereofacial selection influenced by its structure. Such research contributes to the broader field of synthetic organic chemistry, providing insights into the construction of complex molecules and their potential applications (Parvez et al., 2001).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of the compound have been explored for their potential as therapeutic agents. For instance, a class of compounds including the triazaspirodecane dione structure has been identified as potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD), which are enzymes involved in the body's response to oxygen levels. These inhibitors are being researched for the treatment of anemia, showcasing the pharmaceutical applications of such chemical structures (Váchal et al., 2012).

Anticonvulsant Activity

Compounds with structural similarities to the one have also been evaluated for their anticonvulsant properties. A study synthesized and assessed a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their potential in treating seizure disorders. The research highlighted the impact of aromatic substitution on the compounds' efficacy, contributing valuable data to the development of new anticonvulsant drugs (Obniska et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5S/c1-4-9-24-19(27)21(22-20(24)28)7-10-23(11-8-21)31(29,30)17-5-6-18-16(13-17)12-14(2)25(18)15(3)26/h5-6,13-14H,4,7-12H2,1-3H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKOPVSMKVQFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

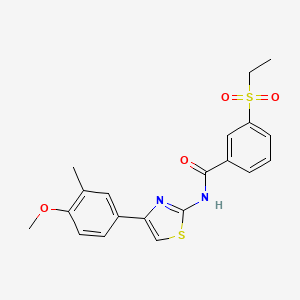

![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)

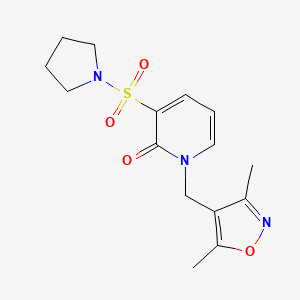

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)

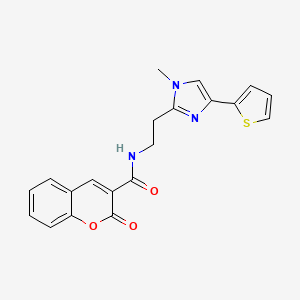

![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)